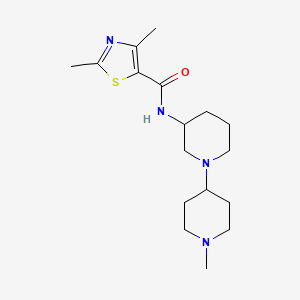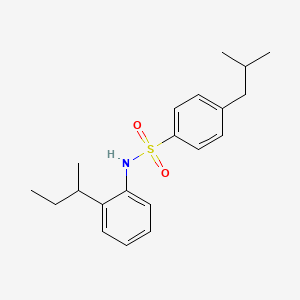
2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide
Descripción general
Descripción
2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide, also known as DMTAZC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide is not fully understood. However, studies have shown that it exerts its pharmacological effects by modulating various signaling pathways. 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. Furthermore, 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. It exhibits potent pharmacological activities, making it a promising candidate for drug development. However, there are also some limitations to using 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. Additionally, its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for research on 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide. First, further studies are needed to elucidate its mechanism of action and pharmacological properties. Second, studies are needed to investigate its potential toxicity and side effects. Third, studies are needed to investigate its potential therapeutic applications in various disease models. Fourth, the development of new analogs and derivatives of 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide may lead to the discovery of more potent and selective compounds. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide in vivo, which will facilitate its development as a potential drug candidate.
Conclusion
In conclusion, 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide is a promising compound that exhibits potent pharmacological activities. It has been extensively studied for its potential therapeutic applications in various disease models. Further research is needed to elucidate its mechanism of action, pharmacological properties, and potential toxicity. The development of new analogs and derivatives of 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide may lead to the discovery of more potent and selective compounds. Overall, 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide has the potential to be developed as a novel drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Studies have also shown that 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide has potent antioxidant and antitumor activities. Furthermore, 2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2,4-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4OS/c1-12-16(23-13(2)18-12)17(22)19-14-5-4-8-21(11-14)15-6-9-20(3)10-7-15/h14-15H,4-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGSYQLOTWSEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCCN(C2)C3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)

![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)

![isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286740.png)

![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)